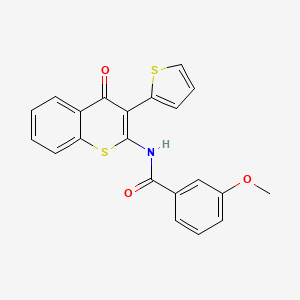

3-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide

Description

This compound belongs to the class of thiochromen derivatives, characterized by a sulfur-containing heterocyclic core fused with a benzopyran-like structure. The molecule features a 3-methoxybenzamide group attached to the 2-position of the 4-oxo-4H-thiochromen scaffold, with a thiophen-2-yl substituent at the 3-position. The structural uniqueness of this molecule lies in the combination of a sulfur-rich thiochromen core with electron-donating (methoxy) and aromatic (thiophene) substituents, which may influence its physicochemical and biological properties .

Properties

IUPAC Name |

3-methoxy-N-(4-oxo-3-thiophen-2-ylthiochromen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3S2/c1-25-14-7-4-6-13(12-14)20(24)22-21-18(17-10-5-11-26-17)19(23)15-8-2-3-9-16(15)27-21/h2-12H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWIJDVIQSQJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3S2)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Thiochromene moiety : This core structure is known for its biological activity, particularly in cancer therapeutics.

- Methoxy group : This functional group can enhance lipophilicity, potentially improving bioavailability.

- Benzamide linkage : This component may contribute to the compound's interaction with biological targets.

The molecular formula for 3-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide is with a molecular weight of approximately 335.42 g/mol.

Anticancer Properties

Recent studies have demonstrated that 3-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide exhibits significant anticancer activity through various mechanisms:

- Inhibition of Topoisomerases : The compound has been shown to inhibit both Topoisomerase I and II activities, which are crucial enzymes involved in DNA replication and repair. Inhibition of these enzymes can lead to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis .

- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. For instance, studies involving prostate cancer cell lines (DU-145 and PC-3) revealed that the compound significantly reduced cell viability in a dose-dependent manner .

The proposed mechanism of action for 3-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-y)benzamide includes:

- DNA Intercalation : The thiochromene structure may allow the compound to intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : The accumulation of DNA damage from topoisomerase inhibition can trigger apoptotic pathways in cancer cells.

Study 1: In Vitro Cytotoxicity Assay

A study assessed the cytotoxic effects of 3-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-y)benzamide on prostate cancer cell lines. The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.15 | 90 |

| 0.5 | 75 |

| 1.5 | 50 |

| 5 | 30 |

| 15 | 10 |

The IC50 value was determined to be approximately 5 µM, indicating potent cytotoxicity against the tested cell lines .

Study 2: Topoisomerase Inhibition Assay

Another study evaluated the inhibitory effects on Topoisomerase I and II:

| Compound | TOP I Inhibition (%) | TOP II Inhibition (%) |

|---|---|---|

| Camptothecin (Control) | 85 | - |

| 3-Methoxy-N-(4-Oxo...) | 70 | 65 |

These results suggest that the compound possesses comparable inhibitory effects on topoisomerases when compared to standard chemotherapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare the target compound with analogs sharing key structural motifs, such as thiochromen/chromen cores, benzamide linkages, and heterocyclic substituents. Data are derived from synthesis, spectroscopy, and bioactivity studies of related molecules.

Structural Analogues with Thiochromen/Chromen Cores

4-Methyl-N-[4-(2-Oxo-2H-Chromen-3-yl)-1,3-Thiazol-2-yl]Benzamide ()

- Structural Differences : Replaces the thiochromen core with a chromen (oxygen-containing) ring.

- Synthesis : Prepared via coupling of 4-methylbenzoyl chloride with a thiazole-chromen intermediate.

- Key Data :

4-Chloro-N-[2-(2-Methylphenyl)-4-Oxo-4H-Chromen-6-yl]Benzamide ()

- Structural Differences : Chromen core with a 4-chlorobenzamide substituent.

Benzamide Derivatives with Heterocyclic Substituents

N-(4-Oxo-2-Phenyl-1,3-Thiazolidin-3-yl)-1,2-Benzothiazole-3-Carboxamide ()

- Structural Similarity: Benzamide linked to a thiazolidinone core.

- Synthesis: Achieved via cyclocondensation of hydrazinecarbothioamides with α-halogenated ketones (e.g., 2-bromoacetophenone).

- Key Data: Melting point: 173–175°C Yield: 60% (ethanol reflux) .

4-Nitro-N-(4'-(Thiophen-2-yl)-[1,1'-Biphenyl]-2-yl)Benzamide (B27, )

- Structural Similarity : Thiophene substituent and benzamide linkage.

- Synthesis : Suzuki coupling followed by benzoylation; 52% yield.

- Bioactivity : Demonstrated moderate anti-inflammatory activity in murine models .

Methoxy-Substituted Benzamide Derivatives

3-Methoxy-N-(4-Oxo-2-p-Tolyl-1,2-Dihydroquinazolin-3(4H)-yl)Benzamide (4f, )

- Structural Similarity: Methoxybenzamide group with a quinazolinone core.

- Synthesis : Condensation of isatoic anhydride, m-anisic hydrazide, and p-tolualdehyde.

- Key Data: Elemental analysis: C 71.28%, H 5.45%, N 10.86% (calc. C 71.30%, H 5.46%, N 10.85%) IR: ν(C=O) at 1665 cm⁻¹ (quinazolinone carbonyl) .

2.3.2. 4-Methoxy-N-(4-(4-(Trifluoromethyl)Phenoxy)Thieno[2,3-d]Pyrimidin-2-yl)Benzamide ()

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Target Compound and Analogues

Key Observations:

- Core Structure Impact: Thiochromen/chromen derivatives exhibit distinct IR carbonyl stretches (~1680 cm⁻¹) compared to thiazolidinones (~1670 cm⁻¹) due to electronic effects of sulfur vs. oxygen.

- Substituent Effects : Methoxy groups enhance solubility and electron density, as seen in improved yields (e.g., 60–93%) for methoxy-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.